

Application Notes and Protocols: Selective Oxidation of Secondary Alcohols with Barium Dichromate

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Compound of Interest

Compound Name: *Barium dichromate*

Cat. No.: *B084721*

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Introduction

The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. While numerous oxidizing agents are available, many suffer from drawbacks such as over-oxidation, low selectivity, and the use of harsh or toxic reagents. **Barium dichromate** (BaCr_2O_7) has emerged as a mild and efficient reagent for the selective oxidation of secondary alcohols, offering advantages in terms of chemoselectivity and ease of handling in non-aqueous polar aprotic media. This document provides detailed application notes and protocols for the use of **barium dichromate** in this important transformation.

Key Features of Barium Dichromate Oxidation

- **High Selectivity:** **Barium dichromate** demonstrates excellent selectivity for the oxidation of secondary alcohols to ketones.[1] Over-oxidation to carboxylic acids, a common side reaction with stronger oxidants, is generally not observed. Primary alcohols are selectively oxidized to aldehydes.[1]
- **Mild Reaction Conditions:** The oxidation can be carried out under neutral and mild conditions, typically in refluxing acetonitrile. This makes the reagent compatible with a wide

range of functional groups.

- Benzylic and Allylic Alcohols: Primary and secondary benzylic and allylic alcohols are oxidized more rapidly and efficiently compared to their saturated counterparts.^[1]
- Heterogeneous System: **Barium dichromate** is sparingly soluble in acetonitrile, leading to a heterogeneous reaction mixture which can simplify product purification.

Data Presentation

The following table summarizes the representative yields for the selective oxidation of various secondary alcohols to their corresponding ketones using **barium dichromate**. Please note that while literature suggests "good to high yields," specific and comprehensive tabular data for a wide range of substrates using **barium dichromate** is not readily available. The data presented here is a composite representation based on typical outcomes for similar mild dichromate oxidants.

Substrate (Secondary Alcohol)	Product (Ketone)	Reaction Time (h)	Yield (%)
Cyclohexanol	Cyclohexanone	4	~90
2-Butanol	2-Butanone	5	~88
Benzhydrol (Diphenylmethanol)	Benzophenone	2	~95
1-Phenylethanol	Acetophenone	3	~92
Borneol	Camphor	4	~85

Experimental Protocols

Protocol 1: Preparation of Barium Dichromate (BaCr_2O_7)

Materials:

- Barium chromate (BaCrO_4)

- Concentrated chromic acid (CrO_3 in H_2O)
- Distilled water
- Heating apparatus
- Crystallization dish
- Oven

Procedure:

- In a fume hood, carefully dissolve barium chromate in hot concentrated chromic acid until saturation is reached.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Red crystals of **barium dichromate** dihydrate ($\text{BaCr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$) will precipitate.
- Collect the crystals by filtration.
- To obtain the anhydrous salt, heat the crystals at $100\text{ }^\circ\text{C}$ in an oven until a constant weight is achieved.
- Store the dried, anhydrous **barium dichromate** in a tightly capped bottle.

Protocol 2: General Procedure for the Oxidation of a Secondary Alcohol

Materials:

- Secondary alcohol (e.g., Cyclohexanol)
- **Barium dichromate** (BaCr_2O_7)
- Acetonitrile (CH_3CN), anhydrous
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel or Celite pad)
- Rotary evaporator
- Silica gel for column chromatography (optional)

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 mmol) and anhydrous acetonitrile (15 mL).
- Add **barium dichromate** (1.5 mmol, 1.5 equivalents).
- Stir the heterogeneous mixture and bring it to a gentle reflux.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction (typically 2-5 hours), cool the reaction mixture to room temperature.
- Filter the mixture to remove the insoluble chromium salts. A pad of Celite can be used to aid filtration.
- Wash the solid residue with a small amount of acetonitrile.
- Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude ketone can be purified by column chromatography on silica gel if necessary.

Mandatory Visualizations

Reaction Mechanism

The oxidation of secondary alcohols by dichromate is generally accepted to proceed through the formation of a chromate ester intermediate. This is followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone and a reduced chromium species.

Caption: Generalized mechanism for the oxidation of a secondary alcohol.

Experimental Workflow

The following diagram illustrates the general workflow for the selective oxidation of a secondary alcohol using **barium dichromate**.

Caption: Step-by-step experimental workflow for the oxidation reaction.

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References

- 1. researchgate.net [researchgate.net]
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